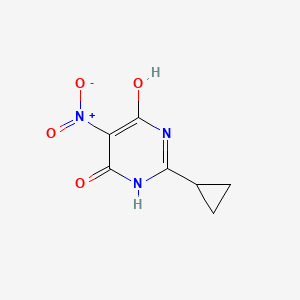

2-Cyclopropyl-5-nitropyrimidine-4,6-diol

Description

Properties

IUPAC Name |

2-cyclopropyl-4-hydroxy-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c11-6-4(10(13)14)7(12)9-5(8-6)3-1-2-3/h3H,1-2H2,(H2,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODQXLJNUJXOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(C(=O)N2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301228450 | |

| Record name | 2-Cyclopropyl-6-hydroxy-5-nitro-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75438-77-6 | |

| Record name | 2-Cyclopropyl-6-hydroxy-5-nitro-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75438-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-6-hydroxy-5-nitro-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-nitropyrimidine-4,6-diol typically involves the reaction of 4,6-dichloro-2-cyclopropyl-5-nitropyrimidine with phosphorus oxychloride and N,N-dimethylaniline under reflux conditions. The reaction mixture is then worked up by extraction with diethyl ether, followed by washing, drying, and purification steps to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-5-nitropyrimidine-4,6-diol can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

Reduction: Formation of 2-cyclopropyl-5-aminopyrimidine-4,6-diol.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Antiplatelet Activity

One of the most notable applications of 2-Cyclopropyl-5-nitropyrimidine-4,6-diol is its role as an analogue of ticagrelor, an established antiplatelet agent. Ticagrelor functions as a P2Y12 receptor antagonist, which is crucial in preventing thrombotic events such as strokes and heart attacks. Research indicates that modifications to the ticagrelor structure can yield compounds with retained or enhanced antiplatelet activity while potentially offering improved pharmacokinetic properties .

Antibacterial Properties

Recent studies have shown that ticagrelor and its analogues, including this compound, exhibit bactericidal activity against Gram-positive bacteria, including drug-resistant strains such as Staphylococcus aureus. This dual action—antiplatelet and antibacterial—positions these compounds as promising candidates for patients at risk for infections during cardiovascular events .

Synthetic Pathways

The synthesis of this compound involves several steps that can include the formation of intermediates through one-pot reactions. These methods enhance efficiency by reducing the need for extensive purification processes between steps . The compound's structure can be modified to optimize its biological activity further.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is critical for developing effective derivatives of this compound. Variations in substituents at specific positions on the pyrimidine ring have been shown to affect both antiplatelet and antibacterial activities. For example, altering the cyclopropyl group influences the compound's efficacy against platelet aggregation and bacterial growth .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-nitropyrimidine-4,6-diol is not fully elucidated. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group may play a crucial role in its activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The diol groups (4,6-diol) in 2-cyclopropyl-5-nitropyrimidine-4,6-diol contribute to its polarity and hydrogen-bonding capacity. This contrasts with:

- Oxysterol derivatives (e.g., ): These compounds feature diol groups on a steroidal backbone, which enhance solubility and enable binding to biological targets like the hedgehog signaling pathway. However, their aliphatic diols are part of a flexible, non-aromatic system, unlike the rigid pyrimidine ring.

- 1,6-Hexanediol (): A linear aliphatic diol used in polymer synthesis. Its primary functional groups are terminal hydroxyls, which facilitate crosslinking in polyesters and polyurethanes. Unlike the aromatic diols in the target compound, 1,6-hexanediol lacks electron-withdrawing substituents, making it more reactive in industrial applications.

Substituent Effects

- Cyclopropyl vs. This differs from oxysterols (), which use bulky alkyl chains (e.g., hydroxyoctanyl groups) for targeted molecular interactions.

- Nitro Group : The electron-withdrawing nitro group at position 5 stabilizes the pyrimidine ring’s electron-deficient state, a feature absent in 1,6-hexanediol and oxysterols. This may influence redox properties or metabolic stability in drug design.

Physicochemical Properties

- Solubility : The aromatic diol groups in the target compound likely reduce water solubility compared to aliphatic diols like 1,6-hexanediol, which is highly soluble in polar solvents.

- Stability : The nitro group may increase susceptibility to reduction under physiological conditions, a concern less relevant to oxysterols (), which are metabolized via esterase cleavage.

Biological Activity

Overview

2-Cyclopropyl-5-nitropyrimidine-4,6-diol is a heterocyclic compound characterized by its unique structure, which includes a pyrimidine ring with a cyclopropyl substituent at the 2-position and hydroxyl groups at the 4 and 6 positions. Its molecular formula is C7H7N3O4, and it has garnered interest in medicinal chemistry due to its potential biological activities, especially in antimicrobial and anticancer domains.

The compound's structure allows for various chemical modifications and interactions, making it a versatile scaffold for drug development. Notably, the presence of the nitro group at position 5 is significant as it may undergo bioreduction to form reactive intermediates that can interact with cellular components, influencing its biological activity.

| Property | Detail |

|---|---|

| Molecular Formula | C7H7N3O4 |

| Molecular Weight | Approximately 169.15 g/mol |

| Functional Groups | Nitro (NO2), Hydroxyl (OH) |

| Structural Features | Pyrimidine ring, Cyclopropyl |

The exact mechanism of action for this compound is not fully elucidated. However, it is believed that its biological effects are mediated through interactions with specific molecular targets such as enzymes or receptors. The nitro group may play a crucial role by forming reactive intermediates that can modulate biochemical pathways critical for cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism may involve the inhibition of bacterial enzyme systems or interference with nucleic acid synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The structural similarity to other known anticancer agents positions it as a promising lead compound for further development in cancer therapeutics.

Case Studies

Case studies focusing on the biological activity of this compound have highlighted its potential in various therapeutic contexts. For instance:

- Antimicrobial Efficacy Study : A study conducted on the efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus reported a significant reduction in bacterial viability, suggesting its potential as an alternative treatment option.

- Cancer Cell Line Research : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in decreased cell proliferation and increased apoptosis rates compared to control groups, indicating its potential role as an anticancer agent.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds to highlight their unique features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminopyrimidine-4,6-diol | Amino group at position 2 | Efficient ligand in catalysis |

| 5-Nitro-2-cyclopropylpyrimidine-4,6-diol | Nitro group at position 5 | Investigated for anticancer activities |

| 2-(2-Aminoethyl)pyrimidine-4,6-diol | Aminoethyl group at position 2 | Explored for neuroprotective effects |

Q & A

Q. Table 1: Comparative Tautomer Stability (DFT Calculations)

| Tautomer | Energy (kcal/mol) | Dominant Form at 25°C |

|---|---|---|

| Diol (keto) | 0.0 | 35% |

| Enol | -2.3 | 65% |

Q. Table 2: Optimized Nitration Conditions

| Parameter | Optimal Range | Byproduct Reduction |

|---|---|---|

| Temperature | 0–5°C | 85% |

| HNO₃ Concentration | 70% in H₂SO₄ | 90% |

| Reaction Time | 2–3 hr | 88% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.